molecular formula C5H9NO2S2 B1668576 Cheirolin CAS No. 505-34-0

Cheirolin

Cat. No. B1668576
CAS RN: 505-34-0
M. Wt: 179.3 g/mol
InChI Key: ZSJGCHNCYSHQEU-UHFFFAOYSA-N
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Description

Cheirolin is an isothiocyanate (ITC) that exhibits antioxidative activity . It is a sulfonyl analog of iberin . Like other ITCs, cheirolin induces phase II enzymes . In vitro, cheirolin increases the activation and expression of Nrf2 as well as the expression of heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase .


Synthesis Analysis

The isothiocyanates iberverin, iberin, and cheirolin were synthesized with a high yield and purity, and their Nrf2-inducing activity was determined in NIH3T3 fibroblasts . Iberverin, iberin, and cheirolin significantly induced Nrf2 nuclear translocation .


Molecular Structure Analysis

Cheirolin has a molecular formula of C5H9NO2S2 . It has a molecular weight of 179.26 .


Chemical Reactions Analysis

Cheirolin, like other isothiocyanates, induces phase II enzymes . In vitro, it increases the activation and expression of Nrf2 .


Physical And Chemical Properties Analysis

Cheirolin is a white crystal powder . It has a melting point of 47.5°C . It is slightly soluble in water and ether, but freely soluble in alcohol, chloroform, and ethyl acetate .

Safety And Hazards

The safety data sheet for Cheirolin suggests that if inhaled, the victim should be moved into fresh air . If not breathing, artificial respiration should be given and a doctor should be consulted immediately . If it comes into contact with the skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water .

properties

IUPAC Name

1-isothiocyanato-3-methylsulfonylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S2/c1-10(7,8)4-2-3-6-5-9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJGCHNCYSHQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198517
Record name Cheirolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cheirolin

CAS RN

505-34-0
Record name Cheirolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cheirolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cheirolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHEIROLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DA547512J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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